2,4,6-Trifluorophenylhydrazine hydrochloride

Vue d'ensemble

Description

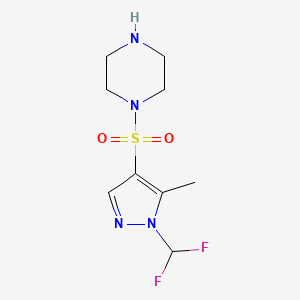

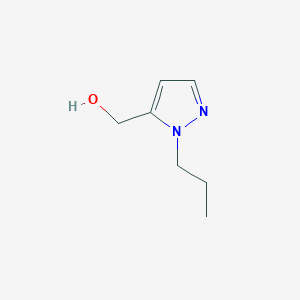

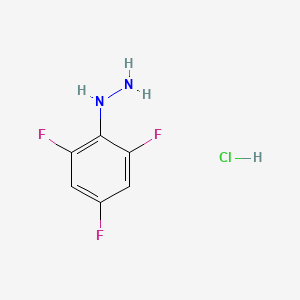

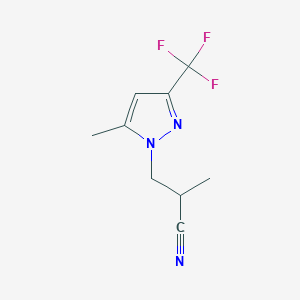

2,4,6-Trifluorophenylhydrazine hydrochloride is a chemical compound with the CAS Number: 1024006-01-6 . The IUPAC name for this compound is 1-(2,4,6-trifluorophenyl)hydrazine . It has a molecular weight of 198.57 g/mol .

Molecular Structure Analysis

The molecular formula of this compound is C6H6ClF3N2 . The InChI code for the compound is 1S/C6H5F3N2/c7-3-1-4(8)6(11-10)5(9)2-3/h1-2,11H,10H2 .Physical And Chemical Properties Analysis

The compound has a molecular weight of 198.57 g/mol . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.Applications De Recherche Scientifique

Gas Chromatographic-Electron-Capture Detection

2,4,6-Trichlorophenylhydrazine (TCPH), closely related to 2,4,6-Trifluorophenylhydrazine hydrochloride, has been applied in the determination of atmospheric aldehydes and ketones using gas chromatography with electron-capture detection. This method avoids problems of thermal decomposition and complex procedures, making it effective for analyzing various carbonyls with high efficiency and low detection limits (Lehmpuhl & Birks, 1996).

Environmental Monitoring and Regulation

The chemical has been included in studies to gather occurrence data for unstable compounds listed in the USEPA Unregulated Contaminant Candidate List, indicating its relevance in environmental science for tracking and analyzing pollutants (Winslow et al., 2001).

Synthesis of Triazole Derivatives

It has been used in the synthesis of triazole derivatives, demonstrating its utility in organic chemistry for creating compounds with potential anti-lipase and anti-urease activities (Bekircan et al., 2014).

Analytical Chemistry

In analytical chemistry, it has been employed as a reagent for carbonyl compounds, enabling sensitive measurements of these compounds in various samples, such as oxidized fats (Johnson & Hammond, 1971).

Antimicrobial Textile Production

The compound has also been utilized in the synthesis of antimicrobial N-halamine precursors, linked to cellulose for producing antimicrobial textiles. This application demonstrates its potential in the field of material science and biocidal fabrics (Jiang et al., 2014).

Cancer Research

It has been included in research on the induction of adenocarcinomas in mice, contributing to cancer research and understanding the carcinogenic properties of certain chemicals (Thurnherr et al., 1973).

Pharmaceutical Research

In pharmaceutical research, the compound has been part of studies for synthesizing novel fluorinated pyridazinone derivatives, which could have potential as anticancer agents (Sowmya et al., 2013).

Environmental Toxicology

2,4,6-Trichlorophenol, similar to this compound, has been studied for its environmental impact, especially concerning aquatic toxicity, indicating the compound's relevance in environmental toxicology (Jin et al., 2012).

Safety and Hazards

The safety data sheet indicates that the compound may be harmful if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

Propriétés

IUPAC Name |

(2,4,6-trifluorophenyl)hydrazine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F3N2.ClH/c7-3-1-4(8)6(11-10)5(9)2-3;/h1-2,11H,10H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COCUDMGMBFXGAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)NN)F)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClF3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(1,3-dimethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylic acid](/img/structure/B3039283.png)

![3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]pentan-1-amine](/img/structure/B3039286.png)

![3-(1',5'-Dimethyl-5-(trifluoromethyl)-1'H,2H-[3,4'-bipyrazol]-2-yl)propanenitrile](/img/structure/B3039288.png)

![3-[4-bromo-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B3039290.png)

![3-(1'-Methyl-5-(trifluoromethyl)-1H,1'H-[3,4'-bipyrazol]-1-yl)propanenitrile](/img/structure/B3039291.png)

![N-(4-Fluorobenzyl)-N-[(1-methyl-1H-pyrazol-4-YL)methyl]amine](/img/structure/B3039293.png)